molecular formula C28H32N4O2S B2832418 N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1115458-36-0

N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2832418
CAS RN: 1115458-36-0
M. Wt: 488.65
InChI Key: BAYNNKRZSIHBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C28H32N4O2S and its molecular weight is 488.65. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic-Derivatives of Guanidine

In a study conducted by Banfield et al. (1987), a compound similar to N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide was examined. They investigated the structure of related compounds using X-ray analysis, suggesting its relevance in the study of heterocyclic derivatives of guanidine (Banfield, Fallon, & Gatehouse, 1987).

Synthesis of Pyrrolo[1,2-a]pyrimidin-4-ones

Selič et al. (1997) explored the synthesis of compounds including structures related to N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide. Their work focused on the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's potential in the synthesis of complex heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997).

Anticonvulsant Agent Synthesis

Severina et al. (2020) investigated the synthesis of thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which shares structural similarities with N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide. Their study focused on potential anticonvulsants, highlighting the therapeutic applications of related compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Cognition-Enhancing Agent Metabolism

Fujimaki et al. (1990) researched the metabolism of a cognition-enhancing agent closely related to the chemical structure . They identified various metabolites in human urine, offering insights into the metabolic pathways of such compounds (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).

Oxidative Radical Cyclization in Organic Chemistry

Chikaoka et al. (2003) conducted a study on oxidative radical cyclization involving alpha-(Methylthio)acetamides, closely related to the compound . Their research contributes to understanding the cyclization processes in organic chemistry, which could be relevant for the synthesis of complex organic compounds (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2S/c1-18(2)13-14-32-27(34)26-25(23(16-31(26)5)21-9-7-6-8-10-21)30-28(32)35-17-24(33)29-22-12-11-19(3)20(4)15-22/h6-12,15-16,18H,13-14,17H2,1-5H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYNNKRZSIHBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.